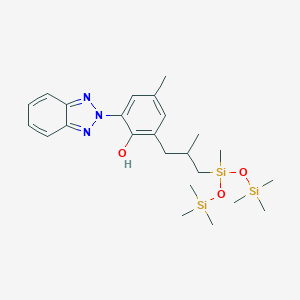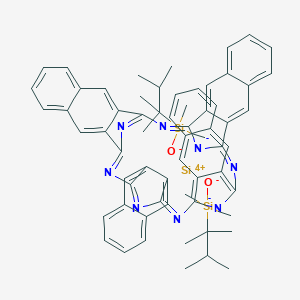
Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound has been studied extensively for its potential applications in various fields, including biomedical imaging, cancer therapy, and electronic devices.
Wirkmechanismus
The mechanism of action of Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine varies depending on its application. In biomedical imaging, this compound acts as a contrast agent by shortening the relaxation time of nearby water protons, resulting in a brighter signal in MRI images. In cancer therapy, Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine can be activated by light to produce reactive oxygen species (ROS), which can induce cell death in cancer cells. In electronic devices, this compound can act as a semiconductor or a photosensitive material, depending on its chemical structure and properties.
Biochemische Und Physiologische Effekte
Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine has been shown to have minimal toxicity and low cytotoxicity in vitro and in vivo studies. However, its long-term effects on human health are still unknown, and further studies are needed to assess its safety and efficacy in clinical applications.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine has several advantages for lab experiments, including its high solubility in various solvents, excellent stability in biological environments, and low toxicity. However, its synthesis can be challenging and time-consuming, and its properties can vary depending on the synthesis method and conditions.
Zukünftige Richtungen
There are several future directions for the research on Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine. In biomedical imaging, this compound can be further optimized for its relaxivity and targeted delivery to specific tissues or cells. In cancer therapy, Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine can be combined with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy and reduce side effects. In electronic devices, this compound can be further studied for its potential use in flexible and wearable electronics. Additionally, further studies are needed to assess the long-term safety and efficacy of Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine in clinical applications.
Conclusion
In conclusion, Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine is a synthetic compound that has gained significant attention in scientific research due to its unique properties. Its potential applications in biomedical imaging, cancer therapy, and electronic devices make it a promising candidate for further studies and development. However, its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions require further investigation to fully understand its potential.
Synthesemethoden
The synthesis of Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine involves the reaction of 2,3-naphthalocyanine with dimethylthexylsiloxy groups. This reaction results in the formation of a silicon-containing compound that has improved solubility and stability in various solvents. The synthesis of this compound has been reported in several scientific studies and can be achieved through different methods, including microwave irradiation, reflux, and ultrasonic-assisted methods.
Wissenschaftliche Forschungsanwendungen
Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine has been extensively studied for its potential applications in various scientific fields. In biomedical imaging, this compound has been used as a contrast agent for magnetic resonance imaging (MRI) due to its high relaxivity and excellent stability in biological environments. It has also been investigated for its potential use in cancer therapy, where it can be used as a photosensitizer for photodynamic therapy (PDT). Additionally, Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine has been studied for its potential use in electronic devices, such as organic photovoltaics and organic field-effect transistors.
Eigenschaften
CAS-Nummer |
153454-02-5 |
|---|---|
Produktname |
Bis(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine |
Molekularformel |
C64H62N8O2Si3 |
Molekulargewicht |
1059.5 g/mol |
IUPAC-Name |
2,3-dimethylbutan-2-yl-dimethyl-oxidosilane;2,15,28,41,53,54-hexaza-55,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29(54),30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;silicon(4+) |
InChI |
InChI=1S/C48H24N8.2C8H19OSi.Si/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;2*1-7(2)8(3,4)10(5,6)9;/h1-24H;2*7H,1-6H3;/q-2;2*-1;+4 |
InChI-Schlüssel |
ZFPSRHZZPMUXPO-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)(C)[Si](C)(C)[O-].CC(C)C(C)(C)[Si](C)(C)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4] |
Kanonische SMILES |
CC(C)C(C)(C)[Si](C)(C)[O-].CC(C)C(C)(C)[Si](C)(C)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4] |
Andere CAS-Nummern |
153454-02-5 |
Synonyme |
is(dimethylthexylsiloxy)silicon 2,3-naphthalocyanine bis-DSN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



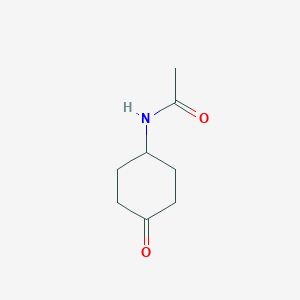
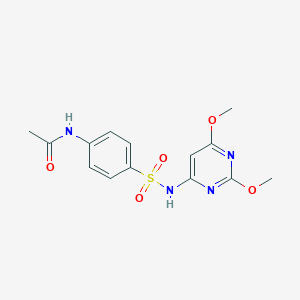
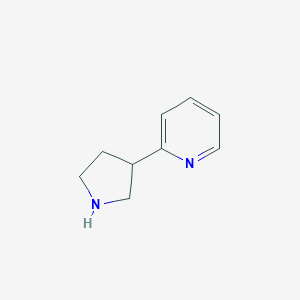
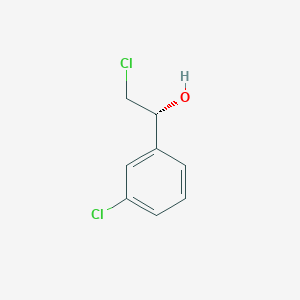
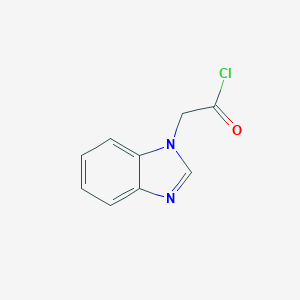
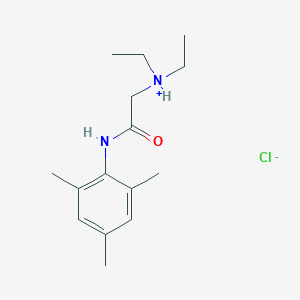
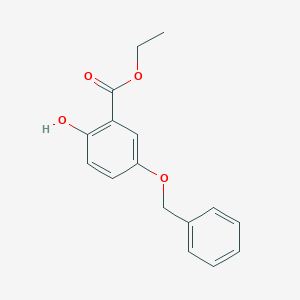
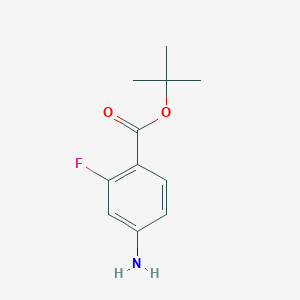
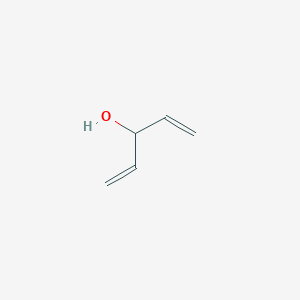
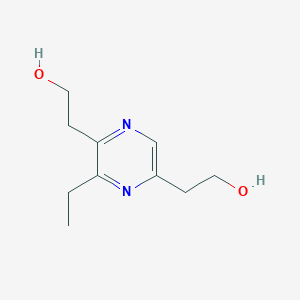
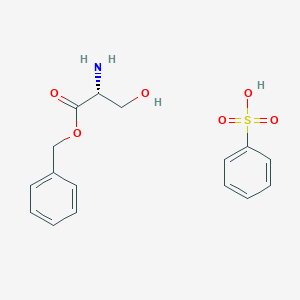
![6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B123344.png)
